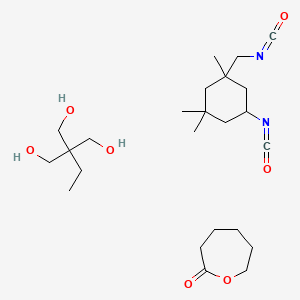
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol; 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane; oxepan-2-one is a complex compound that combines three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is typically synthesized through the aldol condensation of n-butyraldehyde and formaldehyde under alkaline conditions.
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: This compound is synthesized through the reaction of isophorone with phosgene, followed by purification steps to obtain the desired isocyanate.
Oxepan-2-one:
Industrial Production Methods
The industrial production of this compound involves the combination of the three components under controlled conditions to ensure the desired properties are achieved. The process typically involves:
- Mixing the components in specific ratios.
- Controlling the temperature and pressure to facilitate the reaction.
- Purifying the final product to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxepan-2-one derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of polyurethanes and polyesters .
- Acts as a crosslinking agent in polymer chemistry .
Biology
Medicine
Industry
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane: Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but lacks the isocyanate and oxepan-2-one components.
Isophorone diisocyanate: Contains the isocyanate groups but lacks the hydroxyl and oxepan-2-one components.
ε-Caprolactone: Similar to oxepan-2-one but lacks the hydroxyl and isocyanate components.
Uniqueness
The combination of hydroxyl, isocyanate, and oxepan-2-one groups in a single compound provides unique properties such as enhanced reactivity, biocompatibility, and versatility in various applications .
Properties
CAS No. |
55636-48-1 |
|---|---|
Molecular Formula |
C24H42N2O7 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one |
InChI |
InChI=1S/C12H18N2O2.C6H14O3.C6H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;1-2-6(3-7,4-8)5-9;7-6-4-2-1-3-5-8-6/h10H,4-7H2,1-3H3;7-9H,2-5H2,1H3;1-5H2 |
InChI Key |
JVCHXKLLOOOFJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)OCC1 |
Related CAS |
68954-65-4 55636-48-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


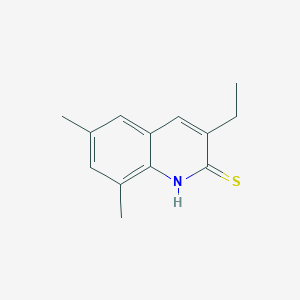
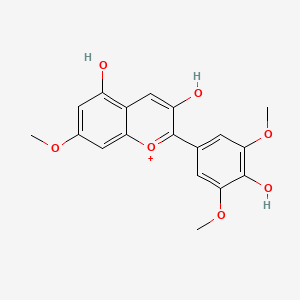
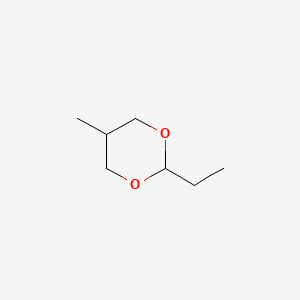
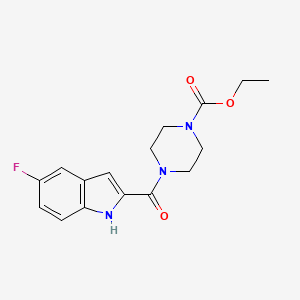
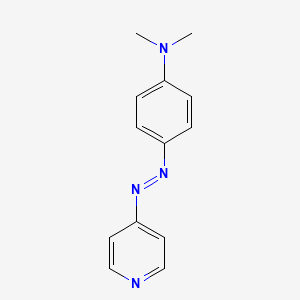
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
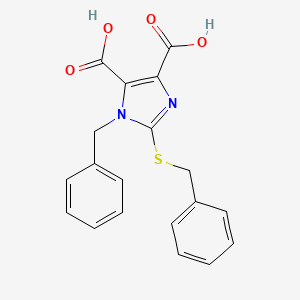
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
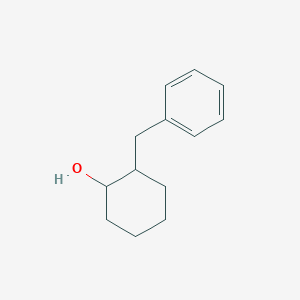
![1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14167846.png)
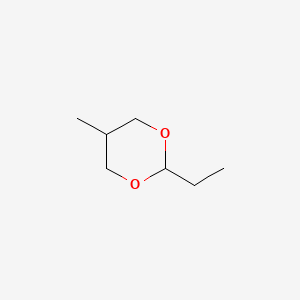
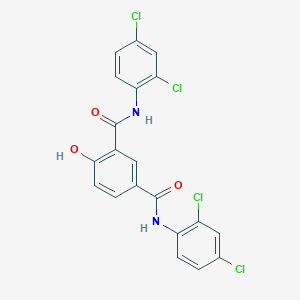
![N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B14167865.png)
